molecular formula C13H17NO3 B14865329 5-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

5-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B14865329
M. Wt: 235.28 g/mol
InChI Key: QBOAUOXFAOEXNM-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a substitution reaction using a suitable methoxyphenyl halide.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

5-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with aromatic receptors, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate biological activity and influence the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylacetic acid: Similar in structure but lacks the pyrrolidine ring.

    3-Methoxyphenylpropionic acid: Contains a propionic acid group instead of the pyrrolidine ring.

    3-Methoxyphenylboronic acid: Features a boronic acid group instead of the carboxylic acid group.

Uniqueness

5-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other methoxyphenyl derivatives and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

5-(3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H17NO3/c1-14-8-10(13(15)16)7-12(14)9-4-3-5-11(6-9)17-2/h3-6,10,12H,7-8H2,1-2H3,(H,15,16)

InChI Key

QBOAUOXFAOEXNM-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1C2=CC(=CC=C2)OC)C(=O)O

Origin of Product

United States

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